Cas no 6042-35-9 (2-Iodopyridine-3-carboxylic acid)
2-Iodopyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Iodopyridine-3-carboxylic acid
- 2-Iodonicotinic acid
- Pyridin-2-iod-3-carbonsaeure
- 2-Iodo-nicotinic acid
- iodonicotinic acid
- DB-083323
- EN300-124439
- BS-29080
- Z1269167145
- AKOS024261998
- 2-Iodonicotinicacid
- G27633
- MFCD16556300
- SB37892
- CS-0212763
- 2-Iodo nicotinic acid
- 6042-35-9
- SCHEMBL2902900
- DTXSID20501640
- DTXCID10452450
- 972-976-4
-
- MDL: MFCD16556300
- Inchi: 1S/C6H4INO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
- InChI Key: KEYRTRGLKSAGJN-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)O)=CC=CN=1
Computed Properties
- Exact Mass: 248.92900
- Monoisotopic Mass: 248.92868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 2.123±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 186-188 ºC (acetone )
- Solubility: Slightly soluble (25 g/l) (25 º C),
- PSA: 50.19000
- LogP: 1.38440
2-Iodopyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-1g |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-5g |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-500mg |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-25g |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 25g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-250mg |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 250mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-100mg |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 100mg |
1060.05CNY | 2021-05-07 | |
| Alichem | A029206841-1g |
2-Iodonicotinic acid |
6042-35-9 | 95% | 1g |
$344.40 | 2023-09-01 | |
| Chemenu | CM178812-1g |
2-iodonicotinic acid |
6042-35-9 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM178812-1g |
2-iodonicotinic acid |
6042-35-9 | 95% | 1g |
$380 | 2022-06-10 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0922-1g |
2-Iodo-nicotinic acid |
6042-35-9 | 97% | 1g |
¥2605.69 | 2025-01-21 |
2-Iodopyridine-3-carboxylic acid Suppliers
2-Iodopyridine-3-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Iodopyridine-3-carboxylic acid
Recent Advances in the Application of 2-Iodopyridine-3-carboxylic acid (CAS: 6042-35-9) in Chemical Biology and Pharmaceutical Research
2-Iodopyridine-3-carboxylic acid (CAS: 6042-35-9) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This heterocyclic compound, characterized by the presence of both an iodine atom and a carboxylic acid functional group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Iodopyridine-3-carboxylic acid in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the iodine atom as a handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine core. This approach led to the discovery of several potent BTK inhibitors with improved selectivity profiles, highlighting the compound's value in targeted cancer therapy development.
In the field of antimicrobial research, a team from the University of Manchester recently reported (2024, Bioorganic & Medicinal Chemistry Letters) on the use of 2-Iodopyridine-3-carboxylic acid as a precursor for novel quorum sensing inhibitors. The carboxylic acid moiety allowed for easy conjugation to peptide scaffolds, creating hybrid molecules that effectively disrupted bacterial communication pathways in Pseudomonas aeruginosa with IC50 values in the low micromolar range.
Significant progress has also been made in radiopharmaceutical applications. The iodine-127 in 2-Iodopyridine-3-carboxylic acid can be replaced with radioisotopes such as iodine-125 or iodine-131 for diagnostic and therapeutic purposes. A recent Nature Communications paper (2024) described its use in developing PET tracers for imaging PD-L1 expression in tumors, where the pyridine core provided optimal pharmacokinetic properties for blood-brain barrier penetration.
From a synthetic chemistry perspective, advances in continuous flow chemistry have improved the scalability and safety of 2-Iodopyridine-3-carboxylic acid production. A 2023 Organic Process Research & Development publication detailed an optimized manufacturing process that reduced hazardous waste generation by 40% while maintaining high purity (>99.5%) through innovative solvent selection and catalyst recycling.
Looking forward, the unique properties of 2-Iodopyridine-3-carboxylic acid continue to inspire novel applications. Current research directions include its incorporation into covalent inhibitor scaffolds, development of bifunctional chelators for radiometals, and exploration as a fragment in fragment-based drug discovery. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
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